1-Pentadecanoyl-2-oleoyl-sn-glycero-3-phosphoethanolamine-d7
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Overview
Description
1-Pentadecanoyl-2-oleoyl-sn-glycero-3-phosphoethanolamine-d7 is a deuterated phospholipid. This compound consists of phosphatidylethanolamine attached to pentadecanoic acid and oleic acid, where the oleic acid harbors the deuterium ions . Phosphatidylethanolamine is a membrane phospholipid and serves as an intermediate in the synthesis of other glycerophospholipids .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Pentadecanoyl-2-oleoyl-sn-glycero-3-phosphoethanolamine-d7 involves the attachment of deuterium-labeled oleic acid to phosphatidylethanolamine. The specific synthetic routes and reaction conditions are proprietary and typically involve multiple steps of organic synthesis, including esterification and deuterium exchange reactions .
Industrial Production Methods
Industrial production of this compound is carried out by specialized chemical companies that focus on the synthesis of stable isotopes and deuterated compounds. These companies use advanced techniques to ensure high purity and consistency in the production process .
Chemical Reactions Analysis
Types of Reactions
1-Pentadecanoyl-2-oleoyl-sn-glycero-3-phosphoethanolamine-d7 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized phospholipids.
Reduction: Reduction reactions can be performed to modify the fatty acid chains.
Substitution: Substitution reactions can occur at the phosphoethanolamine group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and ozone.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve nucleophiles like amines or thiols.
Major Products Formed
The major products formed from these reactions include modified phospholipids with altered fatty acid chains or functional groups .
Scientific Research Applications
1-Pentadecanoyl-2-oleoyl-sn-glycero-3-phosphoethanolamine-d7 has a wide range of scientific research applications:
Chemistry: Used as an internal standard for lipidomics studies, particularly in mass spectrometry analysis.
Biology: Plays a role in studying membrane dynamics and protein-lipid interactions.
Medicine: Utilized in research on metabolic disorders and neurodegenerative diseases.
Industry: Employed in the development of lipid-based drug delivery systems and cosmetics.
Mechanism of Action
Phosphatidylethanolamine, the core component of 1-Pentadecanoyl-2-oleoyl-sn-glycero-3-phosphoethanolamine-d7, regulates several cellular processes:
Protein Folding and Modification: It assists in the proper folding and post-translational modification of proteins.
Autophagy: Involved in the formation of autophagosomes, which are essential for cellular autophagy.
Cell Division: Plays a role in the division of cells by participating in membrane fusion events.
Comparison with Similar Compounds
Similar Compounds
1-Pentadecanoyl-2-oleoyl-sn-glycero-3-phosphocholine: A deuterated phospholipid with phosphocholine instead of phosphoethanolamine.
1-Pentadecanoyl-2-oleoyl-sn-glycero-3-phosphate: Contains a phosphate group instead of phosphoethanolamine.
1-Pentadecanoyl-2-oleoyl-sn-glycero-3-phospho-L-serine: Features phosphoserine instead of phosphoethanolamine.
Uniqueness
1-Pentadecanoyl-2-oleoyl-sn-glycero-3-phosphoethanolamine-d7 is unique due to its deuterium labeling, which makes it an excellent internal standard for mass spectrometry. Its specific structure allows for detailed studies of lipid metabolism and membrane dynamics .
Properties
Molecular Formula |
C38H74NO8P |
---|---|
Molecular Weight |
711.0 g/mol |
IUPAC Name |
[(2R)-1-[2-aminoethoxy(hydroxy)phosphoryl]oxy-3-pentadecanoyloxypropan-2-yl] (Z)-16,16,17,17,18,18,18-heptadeuteriooctadec-9-enoate |
InChI |
InChI=1S/C38H74NO8P/c1-3-5-7-9-11-13-15-17-18-19-21-23-25-27-29-31-38(41)47-36(35-46-48(42,43)45-33-32-39)34-44-37(40)30-28-26-24-22-20-16-14-12-10-8-6-4-2/h17-18,36H,3-16,19-35,39H2,1-2H3,(H,42,43)/b18-17-/t36-/m1/s1/i1D3,3D2,5D2 |
InChI Key |
ADCNXGARWPJRBV-MCFUPEGSSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])CCCCC/C=C\CCCCCCCC(=O)O[C@H](COC(=O)CCCCCCCCCCCCCC)COP(=O)(O)OCCN |
Canonical SMILES |
CCCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)OCCN)OC(=O)CCCCCCCC=CCCCCCCCC |
Origin of Product |
United States |
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